N-allyl-4-ethoxybenzamide
Overview
Description
N-allyl-4-ethoxybenzamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzamide, where the benzamide core is substituted with an allyl group at the nitrogen atom and an ethoxy group at the para position of the benzene ring
Scientific Research Applications
N-allyl-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Mode of Action
It is known that allyl derivatives, which include n-allyl-4-ethoxybenzamide, have shown increased potency in inhibiting planktonic cells . This suggests that the compound may interact with its targets to inhibit certain cellular processes, but the exact interactions and resulting changes are yet to be elucidated .
Biochemical Pathways
Research on similar compounds suggests that they may affect the biochemistry of ergosterol biosynthesis in pathogenic fungi . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death
Pharmacokinetics
A study on a similar compound, ethoxybenzamide, used a physiological pharmacokinetic model to simulate its concentrations in plasma and various tissues . The study found that the compound’s bioavailability and stability could be influenced by factors such as plasma and tissue binding constants and Michaelis-Menten constants for its deethylation
Result of Action
It is known that similar compounds, such as ethoxybenzamide, are commonly used as analgesics and anti-inflammatory drugs, suggesting that this compound may have similar effects .
Action Environment
A study on a similar compound found that careful selection of the protecting group on the nitrogen atom of the n-allylbenzamide is crucial to achieve high selectivity towards the desired reaction . This suggests that the chemical environment in which this compound is used can influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and scalability of the process. In such systems, the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group of the benzamide can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carbonyl group.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, with a simpler structure lacking the allyl and ethoxy groups.
4-ethoxybenzamide: Similar structure but without the allyl group.
N-allylbenzamide: Similar structure but without the ethoxy group.
Uniqueness
N-allyl-4-ethoxybenzamide is unique due to the presence of both the allyl and ethoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can lead to unique chemical and biological properties not observed in the simpler analogs.
Properties
IUPAC Name |
4-ethoxy-N-prop-2-enylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-9-13-12(14)10-5-7-11(8-6-10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEGVHKFWFQUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394330 | |
Record name | ST50943895 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546106-37-0 | |
Record name | ST50943895 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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